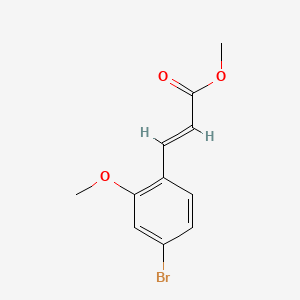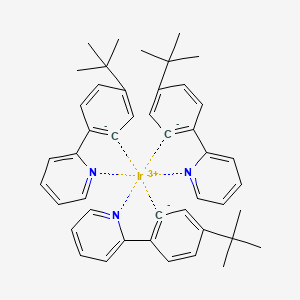
Tris(2-(4-tert-butylphenyl)pyridine)iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(4-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-(4-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
Tris(2-(4-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: Reduction reactions can convert the iridium(III) center to iridium(II) or iridium(I) states.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands .
科学的研究の応用
Tris(2-(4-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Tris(2-(4-tert-butylphenyl)pyridine)iridium involves its ability to act as a phosphorescent emitter. The compound absorbs light and undergoes intersystem crossing to a triplet excited state, which then emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the interaction of the iridium center with various ligands and substrates, leading to the desired photophysical and catalytic properties .
類似化合物との比較
Tris(2-(4-tert-butylphenyl)pyridine)iridium is unique compared to other similar compounds due to its specific ligand structure and the presence of tert-butyl groups, which enhance its stability and luminescent properties. Similar compounds include:
- Tris(2-phenylpyridine)iridium (Ir(ppy)3)
- Tris(2-(4,6-difluorophenyl)pyridine)iridium (Ir(dFppy)3)
- Tris(2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC)iridium (Ir(dF(CF3)ppy)3)
These compounds share similar core structures but differ in their ligand modifications, which result in variations in their photophysical and chemical properties .
特性
分子式 |
C45H48IrN3 |
|---|---|
分子量 |
823.1 g/mol |
IUPAC名 |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
InChIキー |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


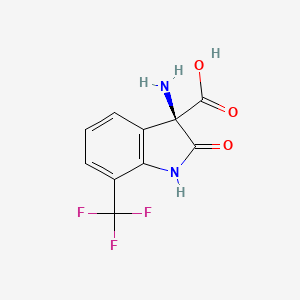
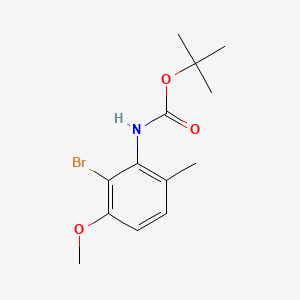
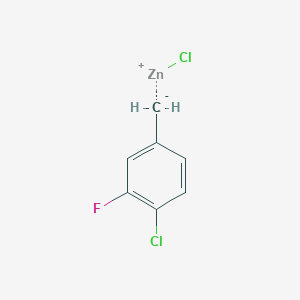

![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
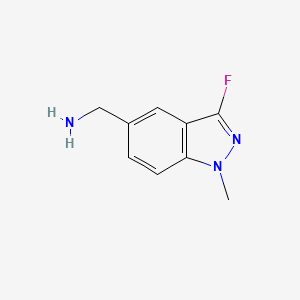

![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)

